molecular formula C9H14Cl2O B13795568 2,2-Dichloro-1-cycloheptylethan-1-one CAS No. 74451-65-3

2,2-Dichloro-1-cycloheptylethan-1-one

Cat. No.: B13795568
CAS No.: 74451-65-3
M. Wt: 209.11 g/mol
InChI Key: LMUWUXGRZBZMJM-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-cycloheptylethan-1-one is an organic compound characterized by the presence of a cycloheptane ring substituted with two chlorine atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-cycloheptylethan-1-one typically involves the chlorination of cycloheptanone. One common method includes the reaction of cycloheptanone with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-cycloheptylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2,2-dichlorocycloheptanecarboxylic acid.

    Reduction: Formation of 2,2-dichloro-1-cycloheptylethanol.

    Substitution: Formation of various substituted cycloheptane derivatives.

Scientific Research Applications

2,2-Dichloro-1-cycloheptylethan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-cycloheptylethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichlorocyclohexanone
  • 2,2-Dichlorocyclopentanone
  • 2,2-Dichlorocyclooctanone

Uniqueness

2,2-Dichloro-1-cycloheptylethan-1-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- and five-membered ring analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

74451-65-3

Molecular Formula

C9H14Cl2O

Molecular Weight

209.11 g/mol

IUPAC Name

2,2-dichloro-1-cycloheptylethanone

InChI

InChI=1S/C9H14Cl2O/c10-9(11)8(12)7-5-3-1-2-4-6-7/h7,9H,1-6H2

InChI Key

LMUWUXGRZBZMJM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)C(Cl)Cl

Origin of Product

United States

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